Z-D-Dbu(Boc)-OH Z-D-Dbu(Boc)-OH
Brand Name: Vulcanchem
CAS No.: 96186-30-0
VCID: VC21540924
InChI: InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C17H24N2O6
Molecular Weight: 352,39 g/mole

Z-D-Dbu(Boc)-OH

CAS No.: 96186-30-0

Cat. No.: VC21540924

Molecular Formula: C17H24N2O6

Molecular Weight: 352,39 g/mole

* For research use only. Not for human or veterinary use.

Z-D-Dbu(Boc)-OH - 96186-30-0

CAS No. 96186-30-0
Molecular Formula C17H24N2O6
Molecular Weight 352,39 g/mole
IUPAC Name (3S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1
Standard InChI Key KUMMZCONPFBQTC-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Chemical Structure and Fundamental Properties

Structural Characteristics

Z-D-Dbu(Boc)-OH is derived from 3,4-diaminobutyric acid, specifically the D-isomer, with selective protection of two amino groups. The compound features a benzyloxycarbonyl (Z) group protecting the alpha-amino position and a tert-butoxycarbonyl (Boc) group protecting the side chain amino group. These protective groups are strategically placed to allow for controlled reactivity during peptide synthesis and other chemical transformations.

The compound is structurally characterized by:

  • The D-configuration of the amino acid backbone

  • A carboxylic acid group that remains available for reactions

  • Two orthogonal protecting groups (Z and Boc) that can be selectively removed under different conditions

  • A four-carbon backbone derived from diaminobutyric acid

The chemical formula for Z-D-Dbu(Boc)-OH relates to C₁₇H₂₄N₂O₆, consistent with the presence of the protecting groups and the diaminobutyric acid core . This structure gives the compound a unique reactivity profile that makes it particularly valuable in peptide chemistry.

Physical and Chemical Properties

Z-D-Dbu(Boc)-OH exhibits specific physical and chemical properties that influence its applications in biochemical research. The compound is characterized by a specific optical rotation, measured as [α]D= +12 ± 2° (c=1 in DMF) at 20°C, confirming its D-configuration . This optical activity is important for its stereochemical applications in peptide synthesis.

PropertyValueSource
Chemical FormulaC₁₇H₂₄N₂O₆
CAS Number96186-30-0
Optical Rotation[α]D= +12 ± 2° (c=1 in DMF) at 20°C
AppearanceSolid
SolubilitySoluble in polar organic solvents (DMF, DMSO)

The compound's solubility in polar organic solvents such as DMF makes it suitable for peptide synthesis protocols, which frequently employ these solvents. The presence of both Z and Boc protecting groups provides dual protection during peptide synthesis reactions, allowing for selective deprotection strategies.

Synthetic Approaches and Preparation Methods

General Synthesis Strategy

The synthesis of Z-D-Dbu(Boc)-OH typically involves a step-wise approach to selectively protect the amino groups of D-3,4-diaminobutyric acid. The general strategy involves:

  • Protection of the α-amino group with the Z group using benzyl chloroformate under controlled pH conditions

  • Subsequent protection of the side chain amino group with the Boc group using di-tert-butyl dicarbonate

  • Purification steps to obtain the pure compound with the correct stereochemistry

This selective protection strategy is crucial for maintaining the compound's stereochemical integrity and ensuring its utility in peptide synthesis applications. The synthetic approach must carefully control reaction conditions to avoid unwanted side reactions and racemization.

Protection and Deprotection Chemistry

The orthogonal protection strategy employed in Z-D-Dbu(Boc)-OH is fundamental to its utility. The Z and Boc groups can be selectively removed under different conditions:

  • The Z group can be removed via catalytic hydrogenation (typically using H₂ with Pd/C catalyst) or strong acid conditions

  • The Boc group is typically removed using trifluoroacetic acid (TFA) or other acidic conditions

This selective deprotection capability allows for controlled peptide synthesis strategies, where specific functional groups can be revealed for reaction while others remain protected. The chemistry of these protecting groups has been well-established in peptide synthesis and enables the construction of complex peptides with precise control over the sequence and modification points.

Applications in Biochemical Research

Role in Peptide Synthesis

Comparison with Related Compounds

Structural Analogs and Derivatives

Z-D-Dbu(Boc)-OH belongs to a family of protected diaminobutyric acid derivatives, each with specific applications in peptide chemistry. Comparing these compounds provides insights into their relative advantages and specific applications:

CompoundProtecting GroupsApplicationsSpecific AdvantagesSource
Z-D-Dbu(Boc)-OHZ (α-amino), Boc (side chain)Peptide synthesis, pharmaceutical researchDual orthogonal protection, D-stereochemistry
Z-D-Dbu(N3)-OHZ (α-amino), N3 (azide on side chain)Click chemistry, bioconjugationContains reactive azide for click chemistry reactions
Fmoc-D-Dbu(Boc)-OHFmoc (α-amino), Boc (side chain)Solid-phase peptide synthesisCompatible with standard Fmoc peptide synthesis protocols

The comparison reveals that while these compounds share a diaminobutyric acid core, their different protecting groups confer specific advantages for various applications. Z-D-Dbu(Boc)-OH offers dual orthogonal protection with Z and Boc groups, making it particularly versatile in solution-phase peptide synthesis.

Functional Comparison with Fmoc-D-Dbu(Boc)-OH

Fmoc-D-Dbu(Boc)-OH represents an important functional analog of Z-D-Dbu(Boc)-OH, with the primary difference being the α-amino protecting group. This functional analog provides several comparative insights:

  • Fmoc-D-Dbu(Boc)-OH is particularly well-suited for solid-phase peptide synthesis (SPPS) protocols due to the Fmoc group's compatibility with standard SPPS procedures

  • It exhibits an optical rotation of [α]D= -8 ± 1° (c=1 in DMF) at 20°C, compared to +12 ± 2° for Z-D-Dbu(Boc)-OH

  • Both compounds maintain the Boc protection on the side chain amino group, enabling similar selective deprotection strategies

The choice between Z-D-Dbu(Boc)-OH and Fmoc-D-Dbu(Boc)-OH often depends on the specific peptide synthesis strategy employed, with Fmoc derivatives being preferred for solid-phase methods and Z derivatives sometimes preferred for solution-phase synthesis or specific applications requiring the Z group's properties.

Current Research Trends and Future Directions

Advanced Applications in Drug Development

Current research involving Z-D-Dbu(Boc)-OH is expanding into advanced drug development applications, particularly in the creation of targeted therapeutics. Researchers are exploring:

  • The use of Z-D-Dbu(Boc)-OH in developing peptide-based drugs that can cross the blood-brain barrier

  • Applications in creating peptide therapeutics with enhanced stability profiles

  • The development of multi-functional peptides that can simultaneously target multiple disease pathways

These advanced applications represent an important frontier in pharmaceutical research, with Z-D-Dbu(Boc)-OH playing a key role in enabling the precise structural modifications required for these complex therapeutics.

Emerging Synthetic Methodologies

Emerging synthetic methodologies are enhancing the utility of Z-D-Dbu(Boc)-OH in various applications. These include:

  • The development of more efficient protection strategies for diaminobutyric acid derivatives

  • The implementation of green chemistry approaches to the synthesis of Z-D-Dbu(Boc)-OH

  • The creation of novel synthetic routes that improve yield and stereochemical purity

These methodological advances are expanding the accessibility and applications of Z-D-Dbu(Boc)-OH in peptide chemistry and pharmaceutical research. As synthetic approaches improve, the compound's utility in complex peptide synthesis continues to grow.

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